5-Methoxyoctahydro-4,7-methano-2-benzofuran
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Overview
Description
5-Methoxyoctahydro-4,7-methanoisobenzofuran is a chemical compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a methoxy group attached to an octahydro-4,7-methanoisobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyoctahydro-4,7-methanoisobenzofuran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of a methoxy-substituted cyclohexanone with a dienophile can yield the desired compound through a Diels-Alder reaction .
Industrial Production Methods
Industrial production of 5-Methoxyoctahydro-4,7-methanoisobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyoctahydro-4,7-methanoisobenzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methoxyoctahydro-4,7-methanoisobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxyoctahydro-4,7-methanoisobenzofuran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyoctahydro-4,7-methano-2-benzofuran: Similar in structure but with different substitution patterns.
3-Oxooctahydro-4,7-methanoisobenzofuran-5-yl Methacrylate: Another related compound with distinct functional groups.
Uniqueness
5-Methoxyoctahydro-4,7-methanoisobenzofuran is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
6319-16-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
8-methoxy-4-oxatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16O2/c1-11-10-3-6-2-7(10)9-5-12-4-8(6)9/h6-10H,2-5H2,1H3 |
InChI Key |
VIRYONDQGWBPDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1C3C2COC3 |
Origin of Product |
United States |
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